(1S,2R)-2-benzylcyclohexan-1-amine is a chiral amine compound that belongs to the class of cyclohexylamines. Its molecular structure features a cyclohexane ring substituted with a benzyl group and an amine functional group. This compound is of interest in various scientific fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
(1S,2R)-2-benzylcyclohexan-1-amine is classified as an aromatic amine due to the presence of the benzyl group attached to a cyclohexane structure. It is also categorized under chiral compounds, which are important in pharmaceuticals for their different biological activities depending on their stereochemistry.
The synthesis of (1S,2R)-2-benzylcyclohexan-1-amine can be achieved through various methods, including:
The technical aspects of these methods often involve controlling reaction conditions such as temperature, solvent choice, and catalyst selection to achieve high yields and selectivity for the desired stereoisomer.
The molecular formula for (1S,2R)-2-benzylcyclohexan-1-amine is . Its structure consists of a cyclohexane ring with a benzyl group at one carbon (C-2) and an amine group at another (C-1).
(1S,2R)-2-benzylcyclohexan-1-amine can participate in several chemical reactions:
These reactions often require specific conditions such as base or acid catalysis, and the choice of solvents can significantly influence the outcome.
The mechanism of action for (1S,2R)-2-benzylcyclohexan-1-amine largely depends on its application in biological systems. For example:
Research indicates that similar compounds exhibit varied effects based on their stereochemistry, emphasizing the importance of (1S,2R) configuration in biological activity .
(1S,2R)-2-benzylcyclohexan-1-amine has several applications:
Catalytic asymmetric synthesis enables precise stereocontrol in accessing the (1S,2R)-2-benzylcyclohexan-1-amine scaffold. Enantioselective hydrogenation of α,β-unsaturated precursors (e.g., 2-benzylidenecyclohexanone) using chiral transition metal catalysts delivers the desired stereochemistry. Rhodium complexes with phosphine ligands (e.g., DuPhos or BINAP derivatives) achieve >90% enantiomeric excess (ee) for the (1S,2R)-isomer by selectively reducing the prochiral enone system. The reaction proceeds under mild conditions (50–100°C, 10–50 bar H₂) in polar aprotic solvents like methanol or ethanol [7]. Key factors influencing stereoselectivity include:
Table 1: Catalytic Asymmetric Hydrogenation Conditions
| Catalyst System | Substrate | ee (%) | Reaction Conditions |
|---|---|---|---|
| Rh-(R)-BINAP | 2-(4-F-benzyl)cyclohexenone | 92 | 70°C, 30 bar H₂, MeOH |
| Ru-(S)-DuPhos | 2-benzylcyclohexenone | 88 | 50°C, 10 bar H₂, EtOH |
| Ir-(S,S)-f-Binaphane | 2-(3-Cl-benzyl)cyclohexenone | 95 | 80°C, 50 bar H₂, iPrOH |
Benzylation strategies install the benzyl moiety onto the cyclohexane core prior to amine introduction. Key approaches include:
Challenges include controlling the stereochemistry at C2 during benzylation and suppressing dialkylation byproducts. Modern approaches employ chiral auxiliaries (e.g., Evans oxazolidinones) temporarily bound to the cyclohexanone nitrogen to direct stereoselective benzylation [6].
Reductive amination of 2-benzylcyclohexanone provides the most direct route to the target amine. Two strategies dominate:
Table 2: Reductive Amination Performance Metrics
| Method | Amine Source | Catalyst | de/dr (1S,2R:Others) | Yield |
|---|---|---|---|---|
| Catalytic hydrogenation | NH₄OAc | Pd/C (racemic) | 50:50 | 75% |
| Asymmetric hydrogenation | NH₄OAc | Rh-(R)-BINAP | 90:10 | 82% |
| Transfer hydrogenation | Benzylamine | (S)-TRIP/FA | 88:12 | 78% |
Critical parameters include pH control (optimal pH 7–8) and solvent choice (MeOH > EtOH > THF for solubility and catalyst stability). The trans/cis ratio is thermodynamically controlled, with bulky substituents favoring the (1S,2R)-isomer due to reduced 1,3-diaxial interactions [6].
Biocatalysis offers sustainable routes to enantiopure (1S,2R)-2-benzylcyclohexan-1-amine using engineered transaminases. The patent EP4402276A1 details a transaminase-catalyzed process resolving racemic 2-benzylcyclohexan-1-amine using sub-stoichiometric amine acceptors (e.g., pyruvate) [4]. Key advances include:
Table 3: Biocatalytic Transamination Performance
| Transaminase Variant | Amine Acceptor | ee (%) | Conversion | Reaction Mode |
|---|---|---|---|---|
| WT-ATA-117 | Pyruvate | 70 | 45% | Batch |
| Mutant F87L | Pyruvate | 98 | 49% | Batch |
| CLEA-ATA-M5 | Alanine | >99 | 50% | Continuous-flow |
The process operates at 30–37°C and pH 7.5–8.5, achieving 45–50% conversion (theoretical maximum for kinetic resolution). Integration with in situ byproduct removal shifts equilibrium toward completion [4].
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: